molecular formula C13H12N2O3 B2863144 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide CAS No. 1226449-52-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide

Cat. No. B2863144
CAS RN: 1226449-52-0
M. Wt: 244.25
InChI Key: OOVKEQQJFBYZEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline was published .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been investigated. In one study, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized .

Scientific Research Applications

Antiarrhythmic Activity

Research into benzamides, including compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide, has identified their potential antiarrhythmic properties. A study by Banitt et al. (1977) on the synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides found that these compounds showed oral antiarrhythmic activity in mice. This suggests the potential for benzamides to be used in developing treatments for heart rhythm disorders Banitt, Bronn, Coyne, & Schmid, 1977.

Platinum-Catalyzed Intermolecular Hydroamination

The reactivity of benzamide in catalytic processes has been explored, for instance, by Wang and Widenhoefer (2004), who demonstrated the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. Such reactions are crucial for constructing complex organic molecules, indicating the versatility of benzamide derivatives in organic synthesis Wang & Widenhoefer, 2004.

Colorimetric Sensing of Fluoride Anions

Younes et al. (2020) developed a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives with significant colorimetric sensing capabilities for fluoride anions. This application is particularly relevant for environmental monitoring and the development of sensors for detecting specific ions in various settings Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020.

Supramolecular Assembly and Hydrogen Bond Networks

The study by Lightfoot et al. (1999) on new supramolecular packing motifs demonstrates the assembly of benzamide derivatives into complex structures through hydrogen bonding. This research provides insights into the design of new materials with potential applications in nanotechnology and materials science Lightfoot, Mair, Pritchard, & Warren, 1999.

Antimicrobial and Antioxidant Activities

Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and evaluated their antimicrobial and antioxidant activities. This study underscores the potential of benzamide derivatives in developing new antimicrobial and antioxidant agents, highlighting the broad applicability of these compounds in pharmaceutical research Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016.

Mechanism of Action

Target of Action

Similar compounds have been shown to have antitumor activities against hela, a549, and mcf-7 cell lines .

Mode of Action

It has been suggested that it may induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound interacts with its targets to disrupt the normal cell cycle, leading to cell death.

Result of Action

The molecular and cellular effects of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide’s action include the induction of apoptosis and cell cycle arrest in HeLa cells . This leads to a reduction in cell proliferation, which could explain the compound’s antitumor activity.

Future Directions

The potential applications and future directions of similar compounds have been suggested. For instance, compound C27 showed potent activities against HeLa and A549 cell lines and could be developed as a potential antitumor agent .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyanocyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-7-13(3-4-13)12(16)15-6-9-1-2-10-11(5-9)18-8-17-10/h1-2,5H,3-4,6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVKEQQJFBYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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